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Introduction Lipidomics, the large-scale study of cellular lipids, is a critical field in understanding

disease mechanisms, identifying biomarkers, and developing new therapeutics. The accuracy

and comprehensiveness of any lipidomic analysis fundamentally depend on the quality of the

lipid extraction from the biological sample. For decades, the "gold standard" methods have

been the chloroform-based protocols developed by Folch and Bligh & Dyer.[1][2] While

effective, these methods utilize chloroform, a toxic and carcinogenic solvent, and involve

collecting the lower organic phase, which can be cumbersome and difficult to automate.

This application note details a robust and efficient lipid extraction protocol using methyl-tert-

butyl ether (MTBE). Introduced as a safer and more user-friendly alternative, the MTBE method

demonstrates comparable or even superior extraction efficiency for a wide range of lipid

classes.[1][3] Its key advantages include the use of a less toxic solvent and the formation of the

lipid-containing organic phase as the upper layer, which simplifies collection, minimizes losses,

and is highly amenable to high-throughput automated workflows.[1][3]

Principle of the Method The MTBE protocol is a biphasic liquid-liquid extraction method. The

procedure begins by homogenizing the sample in a single-phase mixture of MTBE and

methanol. This ensures intimate contact between the solvents and the sample matrix, allowing

for the efficient solubilization of lipids while precipitating macromolecules like proteins.[4][5]

Subsequently, the addition of water induces a phase separation. Due to the low density of

MTBE (0.74 g/mL) compared to water, two distinct phases are formed: an upper, lipid-rich
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organic phase (MTBE) and a lower aqueous phase (methanol/water) containing polar

metabolites.[1][4] The precipitated proteins form a solid pellet at the bottom of the tube, below

the aqueous phase.[1][3] This clear separation allows for the simple and clean collection of the

upper organic layer, which contains the extracted lipids.[1]

Experimental Protocol
This protocol is a general guideline and can be adapted for various biological samples such as

plasma, serum, tissues, and cell cultures.

Materials and Reagents

Methyl-tert-butyl ether (MTBE), HPLC grade

Methanol (MeOH), HPLC grade

Water, MS-grade or ultrapure

Internal standards appropriate for the lipid classes under investigation

Glass tubes with Teflon-lined caps or 2 mL Eppendorf tubes

Vortex mixer

Orbital shaker/thermomixer

Refrigerated centrifuge

Pipettes and tips

Vacuum centrifuge (e.g., SpeedVac) or nitrogen evaporator

Sample Preparation

Tissues: Weigh approximately 20-50 mg of frozen tissue. Homogenize in ice-cold methanol

or 0.1% ammonium acetate solution.[6][7]

Plasma/Serum: Use 20-100 µL of sample per extraction.[1][8]
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Adherent Cells: Scrape cells in a suitable buffer and centrifuge to obtain a cell pellet.

Suspension Cells: Centrifuge the cell suspension to obtain a cell pellet of a known cell

number (e.g., 1x10^6 cells).

Step-by-Step Procedure

Homogenization: To your sample aliquot (e.g., 100 µL plasma or homogenized tissue), add

1.5 mL of methanol.[1] If using internal standards, they should be added at this stage. Vortex

vigorously for 10-30 seconds.

Lipid Solubilization: Add 5 mL of MTBE.[1] Cap the tube securely and incubate for 1 hour at

room temperature on an orbital shaker.[1][6] This step ensures the thorough extraction of

lipids into the single-phase solvent system.

Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation.[1] Vortex for

1 minute and then let the sample stand at room temperature for 10 minutes.

Centrifugation: Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C.[1][6][9] This will

result in three distinct layers: the upper organic phase containing lipids, the lower aqueous

phase, and a solid pellet of precipitated protein at the bottom.

Collection of Organic Phase: Carefully collect the upper organic phase (~1.6 mL) using a

pipette and transfer it to a new clean glass tube. Be cautious not to disturb the lower phase

or the protein pellet.[1][9]

Re-extraction (Optional but Recommended): To maximize lipid recovery, the lower phase can

be re-extracted. Add 2 mL of a solvent mixture mimicking the upper phase composition

(prepared by mixing MTBE/methanol/water at a 10:3:2.5 v/v/v ratio and collecting the upper

layer).[1] Vortex, centrifuge as in Step 4, and combine the second upper phase with the first

one.

Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen or

using a vacuum centrifuge.[1][9]

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your

downstream analysis (e.g., 100-200 µL of Acetonitrile/Isopropanol/Water 65:30:5 v/v/v for
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LC-MS analysis).[6][9] Vortex briefly, centrifuge to pellet any insoluble debris, and transfer

the supernatant to an analysis vial. Store at -80°C until analysis.[9]

Data Presentation
The MTBE method provides excellent lipid recovery and reproducibility, often outperforming or

matching traditional methods.

Table 1: Comparison of Lipid Extraction Efficiency (Relative Recovery) This table summarizes

findings on the extraction efficiency of the MTBE method compared to the well-established

Bligh & Dyer and Folch protocols for major lipid classes from human plasma. The data

indicates that the MTBE method provides similar or slightly better recoveries for most lipid

classes.
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Lipid Class
MTBE vs. Bligh &
Dyer

MTBE vs. Folch Notes

Phosphatidylcholine

(PC)
Similar Recovery Similar Recovery

MTBE is highly

effective for major

phospholipids.[1][3]

Sphingomyelin (SM) Similar Recovery Similar Recovery

Efficient extraction of

sphingolipids is

observed.[1]

Lysophosphatidylcholi

ne (LPC)
Similar Recovery Lower Recovery

Some studies report

lower recovery for

polar lysolipids

compared to Folch.

[10]

Phosphatidylethanola

mine (PE)
Similar Recovery Similar Recovery

Comparable

performance for

another major

phospholipid class.[1]

[3]

Ceramides (Cer)
Slightly Better

Recovery
Similar Recovery

MTBE may offer

advantages for certain

less polar lipids.[1]

Triacylglycerols (TG) Similar Recovery Similar Recovery
Effective for neutral

lipids.[10]

Cholesterol Esters

(CE)
Similar Recovery Similar Recovery

Effective for neutral

lipids.[1]

Table 2: Reproducibility of Lipid Extraction Methods Reproducibility is critical for comparative

lipidomics. The MTBE method demonstrates excellent reproducibility, as shown by its low

coefficient of variation (%CV).
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Extraction Method Median %CV Reference

Matyash (MTBE) 11.8% [11]

Folch 16.2% [11]

Bligh & Dyer 18.1% [11]

Visualized Workflow
The following diagram illustrates the key steps in the MTBE lipid extraction protocol.
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Sample Preparation
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Final Product

Biological Sample
(Plasma, Tissue, Cells)

1. Add Methanol (+ Internal Standards)
Vortex
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5. Collect Upper Organic Phase
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Lower: Aqueous (Metabolites)

Pellet: Protein
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LC-MS Analysis
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Caption: Workflow for lipid extraction using the MTBE protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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